molecular formula C21H13BrN2O4 B5075332 2-amino-4-(3-bromo-4-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

2-amino-4-(3-bromo-4-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B5075332
M. Wt: 437.2 g/mol
InChI Key: BXTBOTCHJQTMML-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-bromo-4-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction. One common method involves the reaction of 4-hydroxycoumarin, 3-bromo-4-methoxybenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine. The reaction is usually carried out in ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-bromo-4-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in various substituted chromenes.

Scientific Research Applications

2-amino-4-(3-bromo-4-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(3-bromo-4-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(3-bromo-4-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile is unique due to the presence of the bromo and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research.

Properties

IUPAC Name

2-amino-4-(3-bromo-4-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O4/c1-27-15-7-6-10(8-14(15)22)16-13(9-23)21(24)28-20-17(16)18(25)11-4-2-3-5-12(11)19(20)26/h2-8,16H,24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTBOTCHJQTMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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